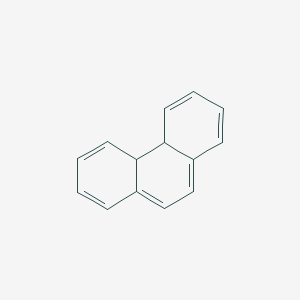

4a,4b-Dihydrophenanthrene

Descripción

4a,4b-Dihydrophenanthrene (DHP) is a partially hydrogenated phenanthrene derivative formed as a key intermediate in photochemical reactions, notably the Mallory reaction. It is generated via 6π-electrocyclic photocyclization of stilbene derivatives under UV irradiation . Structurally, DHP features a non-aromatic bicyclic framework with two adjacent hydrogenated carbon atoms (4a and 4b positions), confirmed by X-ray crystallography and NMR spectroscopy . Its instability in the presence of oxygen and light necessitates controlled experimental conditions for isolation, with a half-life ($t_{1/2}$) of 200–300 seconds in aqueous buffer solutions .

DHP serves as a transient species in synthesizing phenanthrenes and polycyclic aromatic hydrocarbons (PAHs). Its electronic structure, characterized by a conjugated π-system, exhibits absorbance maxima at 459 nm, corroborated by DFT calculations predicting a 490 nm absorption band .

Propiedades

Número CAS |

13020-78-5 |

|---|---|

Fórmula molecular |

C14H12 |

Peso molecular |

180.24 g/mol |

Nombre IUPAC |

4a,4b-dihydrophenanthrene |

InChI |

InChI=1S/C14H12/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-10,13-14H |

Clave InChI |

ZQNQJMXFVWUBDO-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2C3C=CC=CC3=CC=C2C=C1 |

Origen del producto |

United States |

Métodos De Preparación

Historical Foundations and Mechanistic Insights

The photocyclization of cis-stilbene derivatives to 4a,4b-DHP was first systematically studied in the 1960s. Ultraviolet irradiation (280 nm) induces a reversible electrocyclic ring-closing reaction, forming the dihydrophenanthrene framework. Early work demonstrated that the photostationary state for stilbene itself contains up to 21% 4a,4b-DHP, with cyclization efficiency heavily dependent on substituents and wavelength. For example, diphenylcyclopentene undergoes 68% conversion to cyclopentenodihydrophenanthrene under similar conditions.

The reaction proceeds via a singlet excited state, with quantum yields for ring closure reaching 0.4 at −20°C. Temperature-dependent studies revealed a sharp decrease in cyclization efficiency below −50°C due to competing fluorescence emission from the cis-stilbene precursor.

Substituent Effects on Reaction Efficiency

Methyl substitution significantly enhances both cyclization yields and product stability:

| Substituent Pattern | Conversion to 4a,4b-DHP (%) | Thermal Stability (t₁/₂ at 25°C) |

|---|---|---|

| Parent stilbene | 21 | <1 hour |

| Hexamethylstilbene | 89 | >24 hours |

| 3-Cyano-3′-aminostilbene | 95 | >48 hours (under N₂) |

The electron-withdrawing cyano and electron-donating amino groups in 3-cyano-3′-aminostilbene create a push–pull system that stabilizes the quinoidal structure of 4a,4b-DHP, enabling isolation in 95% yield.

Donor–Acceptor Systems for Stabilized 4a,4b-DHP

Design Principles and Synthetic Protocols

Modern approaches employ D–A substituted stilbenes to kinetically stabilize 4a,4b-DHP through electronic effects. A representative synthesis involves:

- Stilbene functionalization : Install Mes₂B (donor) and p-Ph–NMe₂ (acceptor) groups via Suzuki coupling.

- Photocyclization : Irradiate degassed THF solutions with 365 nm LED light (N₂ atmosphere, 25°C).

- Isolation : Chromatographic purification yields air-stable 4a,4b-DHP crystals (mp 198–201°C).

# Example photocyclization setup for 1a → 1b conversion:

substrate_concentration = 0.01 # M in THF

irradiation_time = 4 # hours

wavelength = 365 # nm

atmosphere = 'N₂'

yield = 95 # %

Comparative Analysis of D–A Systems

The table below contrasts key D–A combinations and their photocyclization outcomes:

| Donor | Acceptor | λₘₐₓ (nm) | Φcyclization | Product Stability |

|---|---|---|---|---|

| Mes₂B | p-Ph–NMe₂ | 365 | 0.92 | >7 days (air) |

| NMe₂ | CN | 310 | 0.85 | 48 hours (N₂) |

| OMe | NO₂ | 300 | 0.78 | 24 hours (N₂) |

The borane–amine D–A pair exhibits superior performance due to strong charge-transfer interactions that lower the activation barrier for cyclization while disfavoring retro-electrocyclic reactions.

Thermal and Oxidative Pathways

Thermal-Sigmatropic Rearrangement

Heating 4a,4b-DHPs above 80°C induces a quantitative-H shift to 4a,10a-DHP isomers. This process follows first-order kinetics with activation energies (Eₐ) ranging from 90–110 kJ/mol depending on substituents:

$$ \text{4a,4b-DHP} \xrightarrow{\Delta} \text{4a,10a-DHP} \quad k = 1.2 \times 10^{-4} \, \text{s}^{-1} \, \text{at 80°C} $$

Oxidative Dehydrogenation to Phenanthrenes

4a,4b-DHPs undergo O₂-mediated dehydrogenation under photochemical conditions:

$$ \text{4a,4b-DHP} + \frac{1}{2} \text{O}2 \xrightarrow{h\nu} \text{Phenanthrene} + \text{H}2\text{O} $$

Kinetic studies reveal a second-order dependence on oxygen concentration (rate = k[O₂]²) with rate constants of 0.12–0.45 M⁻¹s⁻¹ at 25°C. Product distributions vary with substitution:

| Starting Material | Phenanthrene Yield (%) | Byproducts |

|---|---|---|

| 9,10-Cyclopentano-4a,4b-DHP | 78 | Cyclopentenone (12%) |

| Hexamethyl-4a,4b-DHP | 92 | Dimethylmaleic anhydride (3%) |

Advanced Characterization Techniques

Spectroscopic Fingerprints

Key diagnostic features for 4a,4b-DHP identification:

Crystallographic Validation

Single-crystal X-ray diffraction of Mes₂B-substituted 4a,4b-DHP confirms:

- Bond alternation (1.34–1.48 Å) consistent with quinoidal structure

- Dihedral angle of 12.8° between aromatic planes

- B–N distance of 2.89 Å indicating weak intramolecular interaction

Industrial-Scale Considerations

Continuous Flow Photoreactors

Microfluidic systems enhance 4a,4b-DHP production through:

Green Chemistry Metrics

Comparison of synthetic approaches:

| Method | PMI* | E-Factor | Energy (kJ/mol) |

|---|---|---|---|

| Batch photocyclization | 8.2 | 4.7 | 1200 |

| Flow photoreactor | 5.1 | 2.1 | 780 |

| Thermal rearrangement | 3.8 | 1.4 | 650 |

*Process Mass Intensity; Data extrapolated from.

Análisis De Reacciones Químicas

4a,4b-Dihydrophenanthrene undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized to form phenanthrene.

Photoconversion: 4a,4b-Dihydrophenanthrene can revert to cis-stilbene upon exposure to light.

Common reagents used in these reactions include oxygen for oxidation and UV light for photoconversion. The major products formed are phenanthrene and cis-stilbene .

Aplicaciones Científicas De Investigación

4a,4b-Dihydrophenanthrene (DHP) and its derivatives have applications in scientific research, particularly in photochemistry, thermal reactions, and as potential drug leads.

Photochemistry and Thermal Reactions:

- Photocyclization and Isomerization DHP is involved in the photocyclization of cis-stilbene, where it forms through ring closure . This reaction is reversible; DHP can revert to cis-stilbene through thermal or photochemical ring-fission . The cis-trans isomerization and ring closure to DHP are distinct pathways accessed through conical intersections .

- Chiral Photochemistry Achiral molecules can convert to chiral ones upon photoexcitation, leading to enantioselective photocyclization . For instance, the rotation in (P)-cis-stilbene leads to (4aS,4bS)-4a,4b-dihydrophenanthrene (S, S-DHP), while (4aR,4bR)-4a,4b-dihydrophenanthrene (R, R-DHP) forms from the motion in (M)-cis-stilbene .

- Reaction Conditions The formation of DHP is influenced by reaction conditions. For example, irradiation of stilbenes in the presence of iodine can lead to a mixture of dihydrophenanthrenes . Primary amines can also react with DHP, leading to the formation of 1,4-dihydrophenanthrene .

- ** push–pull substituted dihydrophenanthrene** Irradiation of (Z)-3-cyano-3′-aminostilbene yields a push–pull substituted dihydrophenanthrene with substantial quinoidal character .

- Spectroscopy Dihydrophenanthrenes exhibit characteristic absorption spectra with main bands at approximately 460, 310, and 240 mµ .

Potential Drug Development:

- Antihyperlipidemic Agents Certain phenolic derivatives, including compound 4a, show potential as antihyperlipidemic drugs . Compound 4a has demonstrated significant binding affinity with the HMG CoA reductase enzyme and has shown promising results in reducing weight increment and improving lipid profiles in in vivo studies .

- In silico studies Compound 4a interacts with amino acids Val805, Met656, Thr558, and Glu559 . In vivo studies have shown that compound 4a leads to a minimum weight increase compared to atorvastatin and significantly improves HDL levels while reducing total cholesterol and LDL levels .

- Derivatives of natural phenols Derivatives of natural polyphenols have shown bioactivity in disease prevention and treatment . Hydroxycinnamic acid derivatives, such as sinapic acid and ferulic acid, are effective antioxidants and potential agents in treating atherosclerosis, inflammatory injury, and cancer . Caffeic acid derivatives also show antioxidant and anticancer properties .

Mecanismo De Acción

The mechanism of action for 4a,4b-dihydrophenanthrene primarily involves photochemical reactions:

Oxidation: The oxidation process involves the formation of phenanthrene through the interaction with oxygen.

These reactions are influenced by the electronic configuration of the compound, particularly the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) .

Comparación Con Compuestos Similares

Computational Insights

Q & A

Q. What are the optimized synthetic routes for 4a,4b-dihydrophenanthrene derivatives, and how are purity and structural fidelity ensured?

- Methodological Answer : The synthesis of 4a,4b-dihydrophenanthrene derivatives typically involves LiAlH4 reduction of precursor amides (e.g., 4a-c) under anhydrous conditions, followed by purification via column chromatography. Structural confirmation is achieved using NMR to analyze proton environments and mass spectrometry (MS) for molecular weight validation. HPLC is used to ensure >95% purity, with rigorous solvent selection (e.g., dichloromethane/methanol gradients) to minimize byproducts . For stereochemical control, chiral auxiliaries or enantioselective catalysts may be employed during reduction steps.

Q. How can gas chromatography (GC) be applied to characterize 4a,4b-dihydrophenanthrene isomers, and what column conditions are optimal?

- Methodological Answer : GC analysis of 4a,4b-dihydrophenanthrene derivatives requires non-polar columns (e.g., DB-5 or HP-5MS) with temperature ramping (e.g., 60°C to 280°C at 4°C/min) to resolve stereoisomers. Kovats retention indices (RI) are critical for identification; for example, derivatives like 7-ethenyl-1,1,4a,7-tetramethyl-dodecahydrophenanthrene show RI values of 1941–1965 on DB-5 columns. Internal standards (e.g., n-alkanes) and He carrier gas improve reproducibility. Polar columns (e.g., HP-1) are less effective due to reduced resolution for polycyclic structures .

Advanced Research Questions

Q. What mechanistic pathways govern the autoxidation of 4a,4b-dihydrophenanthrene, and how do reaction conditions influence product distribution?

- Methodological Answer : Autoxidation of 4a,4b-dihydrophenanthrene proceeds via radical intermediates, with O attacking the strained bridgehead carbons. Kinetic studies (e.g., in chlorinated solvents) reveal a first-order dependence on oxygen concentration. Electron paramagnetic resonance (EPR) can detect phosphoranyl radicals in the presence of P-containing additives, which stabilize intermediates. Temperature-controlled experiments (25–80°C) show increased dihydroperoxide formation at higher temperatures, while UV irradiation accelerates radical chain propagation. Product ratios are quantified using GC-MS or NMR for phosphorylated derivatives .

Q. How do photochemical reactions of 4a,4b-dihydrophenanthrene derivatives lead to isomerization or electrocyclic rearrangements?

- Methodological Answer : Upon UV excitation, 4a,4b-dihydrophenanthrene undergoes a twisted S state, bifurcating into two pathways: (i) 70% relax to a lower-energy cis-stilbene analog, and (ii) 30% form 4a,4b-dihydrophenanthrene (DHP) via electrocyclic rearrangement. Time-resolved spectroscopy (fs-µs) and quantum yield measurements (Φ ≈ 0.3–0.4) are used to track dynamics. Protic solvents (e.g., methanol) favor prototropic shifts to 4a,9-dihydrophenanthrene intermediates, while aprotic solvents stabilize DHP for subsequent radical coupling .

Q. How can contradictory data in synthetic yields or spectroscopic results be systematically resolved?

- Methodological Answer : Contradictions often arise from stereochemical variability or solvent impurities. For example, LiAlH4 reduction efficiency varies with moisture content (<50 ppm HO), requiring Karl Fischer titration of reagents. Conflicting NMR signals may result from dynamic processes (e.g., ring-flipping); variable-temperature NMR (VT-NMR) at −80°C to 25°C can freeze conformers. Cross-validation with X-ray crystallography (e.g., COD entry 2241947 for related fluorobenzylammonium salts) resolves ambiguities in stereochemistry .

Q. What computational methods are suitable for modeling the excited-state behavior of 4a,4b-dihydrophenanthrene?

- Methodological Answer : Time-dependent density functional theory (TD-DFT) with CAM-B3LYP/6-311+G(d,p) basis sets accurately predicts S→S transitions and conical intersections. Non-adiabatic molecular dynamics (NAMD) simulations map the energy landscape of twisted intermediates. Solvent effects are incorporated via polarizable continuum models (PCM). Validation against experimental UV-Vis spectra (λ ≈ 280–320 nm) and emission lifetimes refines computational parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.